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Compound of Interest

Compound Name: LDN-211904 oxalate

Cat. No.: B560391 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
LDN-211904 oxalate is a potent and selective small molecule inhibitor of the EphB3 receptor

tyrosine kinase. This technical guide provides a comprehensive overview of its chemical

properties, mechanism of action, and its application in cancer research, particularly in the

context of overcoming drug resistance in colorectal cancer. Detailed experimental protocols

and data are presented to facilitate further investigation and application of this compound in

preclinical studies.

Chemical Properties and Data
LDN-211904 oxalate is the oxalate salt of LDN-211904, a compound identified as a potent and

reversible inhibitor of EphB3.[1] Its key chemical and physical properties are summarized in the

table below.
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Property Value Reference

CAS Number 1198408-78-4 [1]

Molecular Formula C₂₁H₂₁ClN₄O₅

Molecular Weight 444.87 g/mol

Synonyms

N-(2-chlorophenyl)-6-

(piperidin-4-yl)imidazo[1,2-

a]pyridine-3-carboxamide

oxalate

[2]

Mechanism of Action and Kinase Selectivity
LDN-211904 is a potent inhibitor of the EphB3 receptor tyrosine kinase with an IC50 of 79 nM.

[1][3] It functions by competing with ATP for binding to the kinase domain, thereby inhibiting the

autophosphorylation of the receptor and subsequent downstream signaling.[4]

A key attribute of LDN-211904 is its selectivity. It has been profiled against a panel of 288

kinases and was found to be quite selective for tyrosine kinases.[5] While it inhibits most of the

Eph receptor kinases, it shows minimal activity against many other kinase families.[6] This

selectivity is crucial for its utility as a chemical probe to investigate the specific roles of EphB3.

Table 1: Kinase Selectivity Profile of LDN-211904
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Kinase
IC50 (nM) or % Inhibition
@ concentration

Reference

EphB3 79 [1][3]

EphA1 Inhibited [6]

EphA2 Inhibited [6]

EphA3 Inhibited [6]

EphA4 Inhibited [6]

EphA5 Inhibited [6]

EphA8 Inhibited [6]

EphB1 Inhibited [6]

EphB2 Inhibited [6]

EphB4 Inhibited [6]

p38α Inhibited [6]

p38β Inhibited [6]

Qik Inhibited [6]

EphA6 Not Inhibited [6]

EphA7 Not Inhibited [6]

Other non-RTK kinases Generally not inhibited [6]

Role in Overcoming Cetuximab Resistance in
Colorectal Cancer
A significant area of research for LDN-211904 is its potential to overcome resistance to

cetuximab, a monoclonal antibody targeting the epidermal growth factor receptor (EGFR), in

colorectal cancer (CRC).[3] Resistance to cetuximab is often associated with the activation of

alternative signaling pathways, including the STAT3 pathway.[3][7]
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LDN-211904, in combination with cetuximab, has been shown to effectively inhibit the

proliferation of cetuximab-resistant CRC cells.[3] The proposed mechanism involves the

inhibition of EphB3, which in turn leads to the downregulation of phosphorylated STAT3 (p-

STAT3).[1] This disrupts the downstream signaling cascade that promotes cell survival and

proliferation, thereby re-sensitizing the cancer cells to cetuximab.

Signaling Pathway
The following diagram illustrates the proposed signaling pathway where LDN-211904 oxalate
exerts its effect in the context of cetuximab resistance.
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Caption: EphB3-STAT3 signaling in cetuximab resistance and its inhibition by LDN-211904.

Experimental Protocols
This section provides an overview of key experimental methodologies for studying LDN-211904
oxalate.

In Vitro EphB3 Kinase Inhibition Assay
This assay is used to determine the potency of LDN-211904 in inhibiting EphB3 kinase activity.
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Materials:

Recombinant human EphB3 kinase domain

Biotinylated peptide substrate (e.g., BTK-peptide)

ATP (³³P-ATP for radiometric assay or cold ATP for other detection methods)

LDN-211904 oxalate

Assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Triton X-100, 2 mM DTT)

Kinase detection reagents (e.g., streptavidin-coated plates and scintillation counter for

radiometric assay; phosphospecific antibody for ELISA-based assays)

Procedure:

Prepare serial dilutions of LDN-211904 oxalate in assay buffer.

In a microplate, add the recombinant EphB3 kinase, the peptide substrate, and the diluted

LDN-211904 oxalate or vehicle control.

Initiate the kinase reaction by adding ATP.

Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

Stop the reaction (e.g., by adding EDTA).

Detect the amount of phosphorylated substrate using an appropriate method.

Calculate the percentage of inhibition for each concentration of LDN-211904 oxalate and

determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay in Cetuximab-Resistant Colorectal
Cancer Cells
This assay assesses the effect of LDN-211904, alone or in combination with cetuximab, on the

viability of cetuximab-resistant CRC cell lines (e.g., SW480R).
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Materials:

Cetuximab-resistant colorectal cancer cell line (e.g., SW480R)

Complete cell culture medium

LDN-211904 oxalate

Cetuximab

Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)

96-well cell culture plates

Procedure:

Seed the SW480R cells in a 96-well plate at a predetermined density and allow them to

adhere overnight.

Treat the cells with serial dilutions of LDN-211904 oxalate, cetuximab, or a combination of

both. Include a vehicle-treated control group.

Incubate the cells for a specified period (e.g., 72 hours).

Add the cell viability reagent to each well according to the manufacturer's instructions.

Incubate for the recommended time to allow for color or signal development.

Measure the absorbance or luminescence using a plate reader.

Calculate the percentage of cell viability relative to the vehicle-treated control and determine

the IC50 values.

In Vivo Colorectal Cancer Xenograft Model
This protocol describes the evaluation of LDN-211904's anti-tumor efficacy in a mouse

xenograft model.

Materials:
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Immunocompromised mice (e.g., nude or NOD/SCID)

Colorectal cancer cells (e.g., SW480R)

Matrigel (optional)

LDN-211904 oxalate formulation for in vivo administration

Cetuximab formulation for in vivo administration

Calipers for tumor measurement

Procedure:

Subcutaneously inject a suspension of SW480R cells (typically 1-5 x 10⁶ cells in PBS,

optionally mixed with Matrigel) into the flank of each mouse.

Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³),

randomize the mice into treatment groups (e.g., vehicle control, LDN-211904 alone,

cetuximab alone, combination of LDN-211904 and cetuximab).

Administer the treatments as per the planned schedule (e.g., intraperitoneal injection of LDN-

211904 at a specific dosage and frequency).

Measure tumor volume with calipers at regular intervals (e.g., 2-3 times per week). Tumor

volume can be calculated using the formula: (Length x Width²)/2.

Monitor the body weight of the mice as an indicator of toxicity.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

weight measurement, immunohistochemistry for biomarkers like p-STAT3).
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Caption: General experimental workflow for the evaluation of LDN-211904 oxalate.

Conclusion
LDN-211904 oxalate is a valuable research tool for investigating the role of the EphB3

receptor in various biological processes, particularly in oncology. Its potency and selectivity

make it a suitable probe for elucidating signaling pathways and for preclinical studies exploring
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novel therapeutic strategies, such as overcoming drug resistance in colorectal cancer. The

experimental protocols and data presented in this guide provide a foundation for researchers to

further explore the potential of this promising EphB3 inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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